4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
Brand Name: Vulcanchem
CAS No.: 653590-50-2
VCID: VC16810585
InChI: InChI=1S/C16H13NO4/c1-20-16-8-11(4-7-14(16)19)15-9-13(17-21-15)10-2-5-12(18)6-3-10/h2-9,18-19H,1H3
SMILES:
Molecular Formula: C16H13NO4
Molecular Weight: 283.28 g/mol

4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one

CAS No.: 653590-50-2

Cat. No.: VC16810585

Molecular Formula: C16H13NO4

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one - 653590-50-2

Specification

CAS No. 653590-50-2
Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
IUPAC Name 4-[3-(4-hydroxyphenyl)-1,2-oxazol-5-yl]-2-methoxyphenol
Standard InChI InChI=1S/C16H13NO4/c1-20-16-8-11(4-7-14(16)19)15-9-13(17-21-15)10-2-5-12(18)6-3-10/h2-9,18-19H,1H3
Standard InChI Key VOGDFIXCQQYZIM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C2=CC(=NO2)C3=CC=C(C=C3)O)O

Introduction

Molecular Formula

C14H11NO4

Molecular Weight

Approximately 257.24 g/mol.

Structural Features

This compound features:

  • Conjugated double bonds, contributing to its stability and potential electronic properties.

  • Hydroxyl (-OH) and methoxy (-OCH3) groups, which may enhance solubility in polar solvents and provide sites for hydrogen bonding.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions combining aromatic aldehydes or ketones with heterocyclic precursors. While specific synthesis protocols for this exact compound are unavailable in the provided results, similar compounds often follow these general steps:

  • Formation of the oxazole ring:

    • Cyclization reactions involving nitriles or amides with aldehydes/ketones under acidic or basic conditions.

  • Functionalization:

    • Introduction of hydroxyl and methoxy groups through electrophilic substitution reactions.

  • Conjugation:

    • Formation of the cyclohexa-2,5-dienone system via aldol condensation or related reactions.

Potential Applications

This compound's structure suggests several areas of interest:

Biological Activity

  • The presence of hydroxyl and methoxy groups on the aromatic ring is notable for antioxidant activity.

  • The oxazole ring is a common feature in biologically active molecules, including anti-inflammatory and antimicrobial agents.

Material Science

  • The conjugated system may exhibit interesting optical or electronic properties, making it a candidate for research in organic electronics or photonics.

Pharmaceutical Research

  • Similar compounds have been investigated for anticancer, antidiabetic, and antimicrobial properties due to their ability to interact with biological macromolecules.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H^1H-NMR and 13C^13C-NMR to identify hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • To identify functional groups (e.g., hydroxyl stretch at ~3200 cm1^{-1}).

  • Ultraviolet-visible (UV-vis) Spectroscopy:

    • To study electronic transitions within the conjugated system.

Research Gaps and Future Directions

While this compound's structure suggests significant potential, detailed studies are needed to explore:

  • Its exact biological activities through in vitro and in vivo assays.

  • Its behavior under different environmental conditions (e.g., pH stability).

  • Applications in material science for optoelectronic devices.

This comprehensive analysis highlights the importance of continued research into compounds like 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one, which hold promise across multiple scientific disciplines.

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